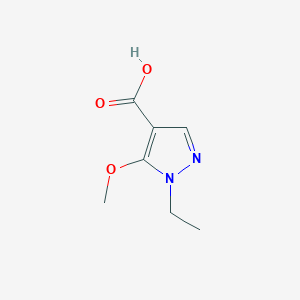
2-(Furan-3-yl)-1-propylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-3-yl)-1-propylpiperidine is a chemical compound that features a furan ring attached to a piperidine ring via a propyl chain
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Furan-3-yl)-1-Propylpiperidin umfasst typischerweise die Reaktion eines Furanderivats mit einem Piperidinderivat. Ein übliches Verfahren ist die nukleophile Substitutionsreaktion, bei der ein Furan-3-yl-Halogenid unter basischen Bedingungen mit 1-Propylpiperidin reagiert. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran durchgeführt, und eine Base wie Kaliumcarbonat wird verwendet, um die Reaktion zu beschleunigen.
Industrielle Produktionsverfahren
Im industriellen Maßstab kann die Produktion von 2-(Furan-3-yl)-1-Propylpiperidin kontinuierliche Fließsynthesetechniken umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und optimierten Reaktionsbedingungen kann die Effizienz des Produktionsprozesses erheblich verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(Furan-3-yl)-1-Propylpiperidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Furanring kann oxidiert werden, um Furan-2,3-dion-Derivate zu bilden.
Reduktion: Der Piperidinring kann reduziert werden, um Piperidinderivate mit unterschiedlichen Sättigungsgraden zu bilden.
Substitution: Der Furanring kann elektrophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener substituierter Furanderivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Elektrophile Reagenzien wie Brom oder Chlor können für Halogenierungsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Furan-2,3-dion-Derivate.
Reduktion: Gesättigte Piperidinderivate.
Substitution: Halogenierte Furanderivate.
Wissenschaftliche Forschungsanwendungen
2-(Furan-3-yl)-1-Propylpiperidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien zur Enzyminhibition und Rezeptorbindung verwendet werden.
Industrie: Es kann bei der Herstellung von Spezialchemikalien und -materialien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 2-(Furan-3-yl)-1-Propylpiperidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Der Furanring kann an π-π-Wechselwirkungen teilnehmen, während der Piperidinring Wasserstoffbrückenbindungen mit Zielmolekülen bilden kann. Diese Wechselwirkungen können die Aktivität des Ziels modulieren und zu verschiedenen biologischen Wirkungen führen.
Wissenschaftliche Forschungsanwendungen
2-(Furan-3-yl)-1-propylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Furan-3-yl)-1-propylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions, while the piperidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(Furan-2-yl)-1-Propylpiperidin: Ähnliche Struktur, aber mit dem Furanring, der an einer anderen Position gebunden ist.
2-(Thiophen-3-yl)-1-Propylpiperidin: Ähnliche Struktur mit einem Thiophenring anstelle eines Furanrings.
2-(Pyridin-3-yl)-1-Propylpiperidin: Ähnliche Struktur mit einem Pyridinring anstelle eines Furanrings.
Einzigartigkeit
2-(Furan-3-yl)-1-Propylpiperidin ist einzigartig aufgrund der spezifischen Positionierung des Furanrings, die seine Reaktivität und Wechselwirkung mit biologischen Zielen beeinflussen kann. Das Vorhandensein des Furanrings verleiht ihm auch einzigartige elektronische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C12H19NO |
|---|---|
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
2-(furan-3-yl)-1-propylpiperidine |
InChI |
InChI=1S/C12H19NO/c1-2-7-13-8-4-3-5-12(13)11-6-9-14-10-11/h6,9-10,12H,2-5,7-8H2,1H3 |
InChI-Schlüssel |
DBXLVKBKPPLCSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCCCC1C2=COC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




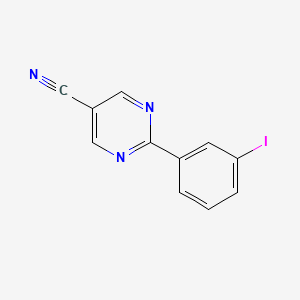
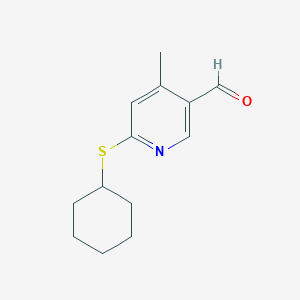
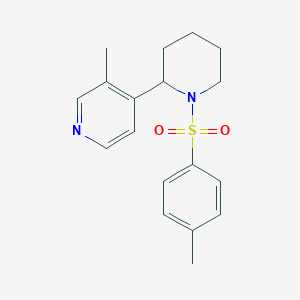
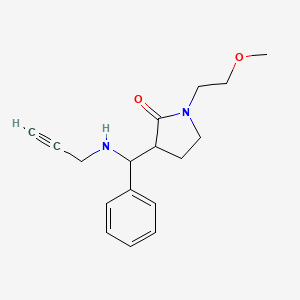
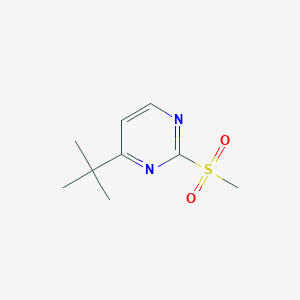
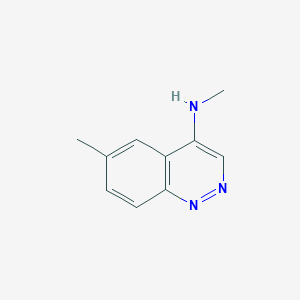
![3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11799870.png)

